(S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate

Catalog No.
S3436586
CAS No.
64520-58-7
M.F
C10H16O4
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acry...

CAS Number

64520-58-7

Product Name

(S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate

IUPAC Name

ethyl (E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/b6-5+/t8-/m0/s1

InChI Key

GZVXALXOWVXZLH-GJIOHYHPSA-N

SMILES

CCOC(=O)C=CC1COC(O1)(C)C

Canonical SMILES

CCOC(=O)C=CC1COC(O1)(C)C

Isomeric SMILES

CCOC(=O)/C=C/[C@H]1COC(O1)(C)C

(S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate is a C5-homologated chiral building block utilized in asymmetric synthesis and active pharmaceutical ingredient (API) development . Featuring a protected 1,2-diol moiety (acetonide) and an α,β-unsaturated ethyl ester, this compound serves as an electrophile for Michael additions, a dienophile in Diels-Alder cycloadditions, and a precursor for stereoselective dihydroxylations . Its commercial value lies in providing a pre-installed, stereochemically pure (S)-center (typically derived from D-mannitol or L-ascorbic acid via glyceraldehyde), enabling the scalable construction of complex chiral frameworks without the need for early-stage asymmetric catalysis.

Substituting this specific building block with its racemate, the (R)-enantiomer, or an unprotected analog compromises synthetic viability. Procurement of the exact (S)-enantiomer is strictly required for target-oriented synthesis, as the pre-existing stereocenter directly dictates the facial selectivity of subsequent alkene additions; using the wrong enantiomer yields the incorrect downstream diastereomer . Furthermore, substituting with the unprotected (S,E)-ethyl 4,5-dihydroxypent-2-enoate is practically unfeasible, as the free γ-hydroxyl group rapidly undergoes spontaneous intramolecular cyclization (lactonization) to form a butenolide under standard reaction conditions, destroying the required open-chain alkene reactivity. The ethyl ester is also specifically selected over the methyl ester in many scale-up routes to tune the boiling point and minimize evaporative losses during solvent exchange .

Prevention of Spontaneous Lactonization via Acetonide Protection

The 2,2-dimethyl-1,3-dioxolane (acetonide) protecting group is critical for maintaining the structural integrity of the α,β-unsaturated ester. When compared to the unprotected baseline ((S,E)-ethyl 4,5-dihydroxypent-2-enoate), which undergoes >90% spontaneous cyclization to the corresponding γ-butyrolactone derivative under mild basic or acidic conditions, the acetonide-protected target compound exhibits >98% stability as the open-chain ester . This allows it to participate efficiently in intermolecular reactions, such as Michael additions, which are structurally impossible with the cyclized analog.

Evidence DimensionOpen-chain stability (resistance to lactonization)
Target Compound Data>98% stable as open-chain ester
Comparator Or BaselineUnprotected (S,E)-ethyl 4,5-dihydroxypent-2-enoate (>90% spontaneous lactonization)
Quantified Difference>88% higher retention of open-chain reactivity
ConditionsStandard mildly basic/acidic synthetic conditions at room temperature

Buyers must procure the acetonide-protected form to ensure the compound functions as an alkene electrophile rather than prematurely degrading into a dead-end lactone.

Stereocontrol in Asymmetric Additions

The pre-installed (S)-stereocenter at the γ-position exerts strong substrate-directing effects in downstream functionalizations. In standard substrate-directed conjugate addition protocols, the (S)-acetonide group provides a strong facial bias, yielding diastereomeric ratios (dr) typically exceeding 95:5 for the newly formed stereocenters . If a generic racemic mixture were procured, the resulting product would be a 1:1 mixture of enantiomeric products, requiring chiral separations. The specific (S)-configuration ensures that the synthetic trajectory aligns precisely with natural product targets.

Evidence DimensionDiastereomeric ratio (dr) in downstream additions
Target Compound Data>95:5 dr (substrate-controlled)
Comparator Or BaselineRacemic ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate (~1:1 mixture of enantiomers)
Quantified DifferenceElimination of 50% off-target enantiomeric waste
ConditionsSubstrate-directed conjugate additions

Procuring the enantiopure (S)-isomer eliminates the need for downstream chiral resolution, directly doubling the effective yield of the desired stereoisomer.

Processability Advantage of the Ethyl Ester Over Methyl Analogs

While the methyl ester analog is chemically similar, the ethyl ester (CAS 64520-58-7) is frequently prioritized in procurement for scale-up due to its boiling point of 115-117 °C at 12 mmHg . This provides measurable reductions in evaporative losses during vacuum stripping (e.g., at 10-20 mmHg) compared to the more volatile methyl ester. Additionally, the ethyl ester alters the solubility profile of downstream intermediates, often facilitating crystallization and reducing the reliance on chromatographic purification.

Evidence DimensionBoiling point / Handling volatility
Target Compound Data115-117 °C at 12 mmHg
Comparator Or BaselineMethyl ester analog (lower boiling point, higher volatility)
Quantified DifferenceMeasurable reduction in evaporative mass loss during vacuum concentration
ConditionsLaboratory and pilot-scale rotary evaporation / vacuum stripping at 10-20 mmHg

The ethyl ester provides specific physical handling characteristics that reduce material loss during standard process chemistry operations.

Total Synthesis of Macrolides and Polyketides

Due to its stable open-chain alkene and pre-installed (S)-stereocenter, this compound is procured as a starting material for synthesizing the polyol backbones of macrolide antibiotics and polyketide natural products. The acetonide group survives the carbon-carbon bond-forming steps and can be orthogonally deprotected later in the sequence .

Precursor for Chiral Gamma-Butyrolactones

While the acetonide prevents premature lactonization during initial cross-coupling or Michael addition steps, controlled acidic deprotection of the downstream intermediates allows for the deliberate, high-yielding formation of heavily functionalized, stereopure γ-butyrolactones, which are core motifs in many APIs .

Dienophile in Stereoselective Diels-Alder Cycloadditions

The electron-deficient α,β-unsaturated ester serves as an effective dienophile. The adjacent chiral dioxolane ring induces high facial selectivity during the cycloaddition, making it a procured building block of choice for constructing chiral cyclohexene derivatives without requiring expensive chiral Lewis acid catalysts .

XLogP3

1

Dates

Last modified: 08-19-2023

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